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Compound of Interest

Compound Name: Dimethyl Phenylpropanol

Cat. No.: B083944 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Phenylpropanol

This guide provides a comprehensive overview of the spectroscopic data for two common

isomers of dimethyl phenylpropanol: 2,2-dimethyl-1-phenyl-1-propanol and 2,2-dimethyl-3-

phenyl-1-propanol. It is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols, tabulated spectral data, and

visualizations to aid in the identification and characterization of these compounds.

Spectroscopic Data of 2,2-Dimethyl-1-phenyl-1-
propanol
Chemical Structure:

Molecular Formula: C₁₁H₁₆O[1] Molecular Weight: 164.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectra[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.35 m 5H
Aromatic protons

(C₆H₅)

4.29 s 1H CH-OH

1.60 (variable) s 1H OH

0.90 s 9H C(CH₃)₃

¹³C NMR Spectra[1]

Chemical Shift (δ) ppm Assignment

142.9 Aromatic C (quaternary)

128.0 Aromatic CH

127.2 Aromatic CH

126.9 Aromatic CH

81.9 CH-OH

35.8 C(CH₃)₃

25.9 C(CH₃)₃

Infrared (IR) Spectroscopy Data[3]
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

1060 Strong C-O stretch (alcohol)

750 - 700 Strong
C-H bend (monosubstituted

benzene)

Mass Spectrometry (MS) Data[4]
The mass spectrum is typically acquired using electron ionization (EI).

m/z Relative Intensity (%) Assignment

164 ~5 [M]⁺ (Molecular Ion)

107 100
[M - C(CH₃)₃]⁺ or

[C₆H₅CHOH]⁺ (Base Peak)

79 ~60 [C₆H₇]⁺

77 ~40 [C₆H₅]⁺

57 ~30 [C(CH₃)₃]⁺

Spectroscopic Data of 2,2-Dimethyl-3-phenyl-1-
propanol
Chemical Structure:

Molecular Formula: C₁₁H₁₆O[2] Molecular Weight: 164.24 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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While a complete, explicitly assigned dataset was not found in the search results, typical

chemical shifts for similar structural motifs can be predicted.

Predicted ¹H NMR Spectra

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15 - 7.30 m 5H
Aromatic protons

(C₆H₅)

3.31 s 2H CH₂OH

2.54 s 2H C₆H₅CH₂

1.50 (variable) t 1H OH

0.93 s 6H C(CH₃)₂

Predicted ¹³C NMR Spectra

Chemical Shift (δ) ppm Assignment

138.9 Aromatic C (quaternary)

130.4 Aromatic CH

128.0 Aromatic CH

126.0 Aromatic CH

71.3 CH₂OH

45.9 C₆H₅CH₂

36.3 C(CH₃)₂

23.9 C(CH₃)₂

Infrared (IR) Spectroscopy Data[6]
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1605, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

1040 Strong C-O stretch (primary alcohol)

740, 700 Strong
C-H bend (monosubstituted

benzene)

Mass Spectrometry (MS) Data[6]
m/z Relative Intensity (%) Assignment

164 Low [M]⁺ (Molecular Ion)

92 High
[C₇H₈]⁺ (Tropylium ion

rearrangement)

91 100
[C₇H₇]⁺ (Tropylium ion, Base

Peak)

77 Moderate [C₆H₅]⁺

57 Moderate
[C(CH₃)₂CH₂OH - H]⁺

fragment

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:
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Weigh 5-25 mg of the dimethyl phenylpropanol sample for ¹H NMR, or 50-100 mg for

¹³C NMR.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.[4][5] Commonly used solvents for compounds like these include

deuterated chloroform (CDCl₃).[6]

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm

NMR tube to remove any particulate matter.[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[3][7]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.[6]

Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

Tune the probe for the appropriate nucleus (¹H or ¹³C).[6]

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon

atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.[8]

Place a small amount of the solid or liquid dimethyl phenylpropanol sample directly onto

the ATR crystal.[8]

Instrument Setup and Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).[9][10]

The sample is vaporized in the ion source under high vacuum and elevated temperature.

[9][11]

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[10][12]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion (M⁺).[11][12]

Excess energy from the ionization process leads to the fragmentation of the molecular ion

into smaller, characteristic fragment ions.[9]

Mass Analysis and Detection:

The positively charged ions are accelerated by an electric field.[9][10]

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a magnetic sector or a quadrupole).[10]

A detector records the abundance of each ion at a specific m/z value.[10]

Data Presentation:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.[12]

The most intense peak is called the base peak and is assigned a relative abundance of

100%.[12]

Visualizations
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Sample Preparation

Data Acquisition

Data Output

Data Interpretation & Structure Elucidation

Dimethyl Phenylpropanol Sample

Dissolve in Deuterated Solvent
+ TMS Place on ATR Crystal Introduce into High Vacuum

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

NMR Spectrum
(Chemical Shift, Integration)

IR Spectrum
(Wavenumbers)

Mass Spectrum
(m/z vs. Abundance)

Combined Spectroscopic Analysis

Final Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Dimethyl Phenylpropanol.
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Mass Spectrometry

Infrared Spectroscopy

NMR Spectroscopy

Conclusion

MS Data
(m/z = 164)

Molecular Weight = 164
Molecular Formula = C11H16O

Molecular Ion Peak

Proposed Structure of
Dimethyl Phenylpropanol

IR Data
(~3300 cm-1, ~1050 cm-1)

Functional Groups:
- Alcohol (O-H)

- C-O bond

Characteristic Absorptions

1H & 13C NMR Data
(Shifts, Splitting, Integration)

Carbon-Hydrogen Framework
(Connectivity, Environment)

Spectral Parameters

Click to download full resolution via product page

Caption: Logical relationship for structure elucidation using combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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